N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with a carboxylic acid derivative under acidic or basic conditions. The benzodioxine ring can be introduced via a nucleophilic substitution reaction, where a suitable nucleophile attacks an electrophilic carbon center on a benzodioxine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reactions. Techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various reduced derivatives.
Scientific Research Applications
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological macromolecules are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The benzodioxine moiety may also play a role in binding to biological targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[5-chloro-2-(methylsulfanyl)phenyl]acetamide: This compound shares the methylsulfanyl group but differs in its overall structure and functional groups.
N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Similar in having a heterocyclic ring system but with different substituents and biological activities.
Uniqueness
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its combination of the oxadiazole and benzodioxine rings, which confer distinct chemical and biological properties
Biological Activity
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity through various studies and findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C17H15N3O2S |
Molecular Weight | 325.3849 g/mol |
IUPAC Name | This compound |
SMILES | CSc1ccccc1c3nnc(NC(=O)c2ccccc2C)o3 |
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies have shown that derivatives containing oxadiazole moieties can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.
Apoptosis Induction
In a study evaluating related compounds, it was found that certain oxadiazole derivatives increased the early apoptotic population of HeLa cells and elevated the percentage of cells in the sub-G1 phase of the cell cycle. The most effective compounds demonstrated IC50 values ranging from 6 to 7 µM against HeLa cells, indicating potent anticancer activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Anticancer Activity : A study reported that oxadiazole derivatives significantly inhibited cell proliferation in various cancer cell lines (HeLa, HCT116, MCF7). The mechanism involved apoptosis induction and cell cycle disruption .
- Cytotoxicity Assessment : The cytotoxic effects were measured using MTT assays with IC50 values indicating effectiveness in a concentration-dependent manner. For instance, one compound showed an IC50 value of 11 µM after 48 hours of treatment .
- Structure–Activity Relationship (SAR) : The relationship between chemical structure and biological activity was explored in several studies. Modifications to the oxadiazole ring and substitutions on the benzodioxane moiety affected both potency and selectivity for cancer cells over normal cells .
Summary of Biological Activity
The biological activity of this compound appears promising based on its ability to induce apoptosis and inhibit cell proliferation in cancer models. Its mechanism likely involves modulation of apoptotic pathways and disruption of the cell cycle.
Properties
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-26-15-5-3-2-4-12(15)17-20-21-18(25-17)19-16(22)11-6-7-13-14(10-11)24-9-8-23-13/h2-7,10H,8-9H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUVDWYGAYBTIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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